

1-(2-Dimethylaminoethyl)piperazine CAS number 3644-18-6

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Compound of Interest

Compound Name: 1-(2-Dimethylaminoethyl)piperazine

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An In-Depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine

CAS Number: 3644-18-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methods for **1-(2-Dimethylaminoethyl)piperazine**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

1-(2-Dimethylaminoethyl)piperazine, also known as N,N-dimethyl-2-(piperazin-1-yl)ethanamine, is a diamine featuring a piperazine ring substituted with a dimethylaminoethyl group.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3644-18-6	[1][2]
Molecular Formula	C ₈ H ₁₉ N ₃	[1][3]
Molecular Weight	157.26 g/mol	[1][3]
Appearance	Clear yellow to colorless liquid	[2]
Boiling Point	63 °C	[2]
Density	0.917 g/cm ³	[2]
Refractive Index (n _{20/D})	1.479	[4]
Purity (typical)	≥98.0% (GC)	[4]
SMILES	CN(C)CCN1CCNCC1	[3]
InChI Key	LGDNSGSJKBIVFG-UHFFFAOYSA-N	[2]

Synthesis

The synthesis of **1-(2-Dimethylaminoethyl)piperazine** is typically achieved through the N-alkylation of piperazine with a suitable 2-dimethylaminoethylating agent, such as 2-dimethylaminoethyl chloride. To control the selectivity and minimize the formation of the 1,4-disubstituted byproduct, several strategies can be employed, including using a large excess of piperazine or utilizing a protecting group strategy. A common and efficient method involves the in-situ formation of piperazine monohydrochloride to deactivate one of the nitrogen atoms.

Experimental Protocol: Synthesis via Mono-alkylation of Piperazine

This protocol is based on general methods for the mono-alkylation of piperazine.[1]

Materials:

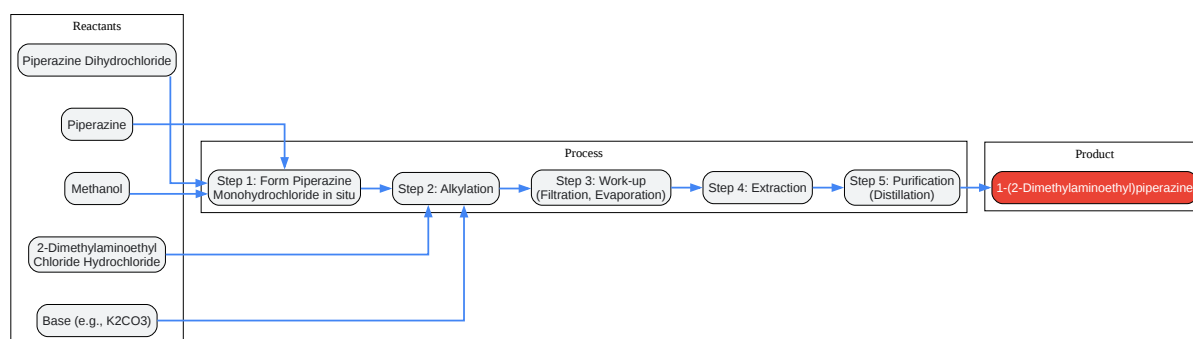
- Piperazine (anhydrous)

- Piperazine dihydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride
- Methanol
- Potassium Carbonate
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- **Formation of Piperazine Monohydrochloride:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains in-situ generated piperazine monohydrochloride.
- **Alkylation Reaction:** Cool the solution to room temperature. In a separate flask, dissolve 2-dimethylaminoethyl chloride hydrochloride (1 equivalent) in methanol and neutralize it carefully with a suitable base like potassium carbonate to generate the free base. Slowly add this solution of 2-dimethylaminoethyl chloride to the piperazine monohydrochloride solution. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion of the reaction, cool the mixture and filter off any precipitated salts (e.g., piperazine dihydrochloride, potassium chloride). Concentrate the filtrate under reduced pressure to remove the methanol.
- **Extraction:** Dissolve the residue in deionized water and adjust the pH to >12 with a strong base (e.g., NaOH). Extract the aqueous layer multiple times with dichloromethane (DCM).

- Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude **1-(2-Dimethylaminoethyl)piperazine**. Further purification can be achieved by vacuum distillation.



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Caption: Synthesis workflow for **1-(2-Dimethylaminoethyl)piperazine**.

Reactivity and Potential Applications

The reactivity of **1-(2-Dimethylaminoethyl)piperazine** is characterized by its three nitrogen atoms, each with varying degrees of nucleophilicity. The secondary amine within the piperazine ring is the most reactive site for further substitution reactions such as acylation and alkylation.

The tertiary amines (the dimethylamino group and the N-1 of the piperazine ring) can act as bases or catalysts.

While there is limited publicly available information on the specific biological activities of **1-(2-Dimethylaminoethyl)piperazine** itself, its structural motif is present in a wide range of pharmacologically active compounds. Piperazine derivatives are known to exhibit diverse biological activities, including:

- Antimicrobial activity[5][6]
- Antiviral properties[7]
- Anticancer effects
- Central nervous system activity, including potential applications in the treatment of Alzheimer's disease[3]

Therefore, **1-(2-Dimethylaminoethyl)piperazine** serves as a valuable building block in medicinal chemistry for the synthesis of novel drug candidates.

Toxicology and Safety

Detailed toxicological data, such as LD50 values, for **1-(2-Dimethylaminoethyl)piperazine** are not readily available in the public domain. However, based on its chemical structure and information on related compounds, it should be handled with care. The compound is classified as corrosive and can cause severe skin burns and eye damage.[2] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Analytical Methods

The purity and identity of **1-(2-Dimethylaminoethyl)piperazine** can be determined using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for both qualitative and quantitative analysis.

Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (GC-MS).
- Capillary column: A mid-polarity column such as a DB-17 or equivalent (50% Phenyl-methylpolysiloxane) is a suitable choice.[8]

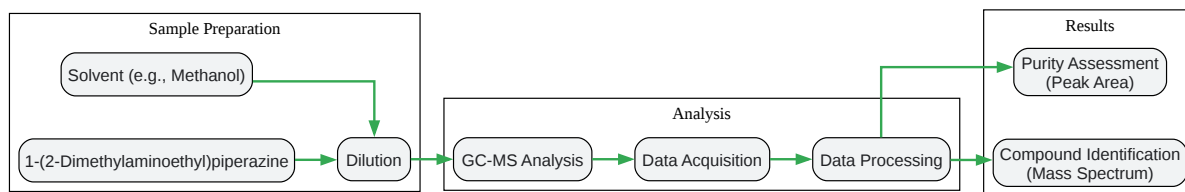
GC Conditions:

- Injection Volume: 1 μ L
- Injector Temperature: 250 °C
- Split Ratio: 1:20
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes
 - Ramp: 15 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400
- Solvent Delay: 3 minutes

Sample Preparation: Prepare a dilute solution of **1-(2-Dimethylaminoethyl)piperazine** in a suitable solvent such as methanol or dichloromethane.



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Caption: General analytical workflow for **1-(2-Dimethylaminoethyl)piperazine**.

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